molecular formula C14H24N2O B2547374 (2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine CAS No. 1533067-36-5

(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine

Cat. No.: B2547374
CAS No.: 1533067-36-5
M. Wt: 236.359
InChI Key: RHDFMHJMSULJIT-UHFFFAOYSA-N
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Description

(2-Amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is a tertiary amine characterized by a phenyl-substituted propyl backbone with amino and methylamine functionalities. The 2-ethoxyethyl group introduces ethoxy-based hydrophobicity, while the 3-phenylpropyl moiety contributes aromatic interactions. This compound is structurally related to pharmacologically active amines but lacks direct literature reports in the provided evidence. Its synthesis can be inferred from methods for analogous compounds, such as alkylation of amines with halogenated precursors or condensation reactions involving substituted acrylates .

Properties

IUPAC Name

1-N-(2-ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-3-17-10-9-16(2)12-14(15)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDFMHJMSULJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(C)CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is utilized in a wide range of scientific research applications:

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications References
(2-Amino-3-phenylpropyl)(2-ethoxyethyl)methylamine C₁₄H₂₂N₂O ~234.34* 3-phenylpropyl, 2-ethoxyethyl, amino Drug intermediates, surfactants
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO 193.29 3-phenylpropyl, 2-methoxyethyl Organic synthesis, catalysis
Methyl(3-phenoxypropyl)amine C₁₀H₁₃NO 163.22 3-phenoxypropyl, methyl Agrochemicals, polymer additives
2-(Dimethylamino)-2-phenylethylamine C₁₉H₂₆N₂ 282.43 2-phenylpropyl, dimethylamino Neuromodulators, receptor ligands

*Estimated based on structural similarity to .

Key Observations:

Phenoxy vs. Phenylpropyl: Methyl(3-phenoxypropyl)amine has an oxygen-linked phenyl group, increasing polarity but reducing steric bulk compared to the target compound’s 3-phenylpropyl chain.

Amino Group Variations: The dimethylamino group in introduces greater electron-donating capacity, which may influence binding to biological targets like G-protein-coupled receptors.

Synthetic Accessibility: Phenoxypropyl derivatives (e.g., ) are synthesized via nucleophilic substitution of 3-halopropanes with phenols, whereas phenylpropyl analogs likely require Heck coupling or Grignard reactions for aryl-alkyl bond formation.

Physicochemical and Functional Comparisons

  • Solubility : Ethoxy and methoxy groups confer moderate water solubility, but the phenylpropyl chain dominates, making these compounds more soluble in organic solvents.
  • Reactivity: The primary amino group in the target compound allows for facile functionalization (e.g., acylation, Schiff base formation), similar to intermediates in .

Biological Activity

(2-amino-3-phenylpropyl)(2-ethoxyethyl)methylamine is a compound of interest due to its potential biological activities. This article discusses its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H19N Molecular Weight 205 3 g mol \text{C}_{13}\text{H}_{19}\text{N}\quad \text{ Molecular Weight 205 3 g mol }

The biological activity of this compound may involve interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptors, modulating cellular signaling pathways that influence physiological responses.
  • Transport Proteins : Similar compounds have shown competitive inhibition of monoamine transporters, suggesting a potential role in neurotransmitter modulation .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the structure of related compounds can significantly affect their biological activity. For instance, the introduction of electron-donating groups on the aromatic ring enhances inhibitory potency against certain transporters. Conversely, bulky substituents reduce this potency .

Antimicrobial Properties

A study exploring various derivatives of similar amines highlighted their potential antimicrobial activities. Compounds with specific structural features exhibited significant inhibition against bacterial strains, indicating that this compound could share similar properties.

Neurotransmitter Modulation

In a comparative study involving phenylpropene derivatives, it was found that structural modifications influenced the binding affinity to monoamine transporters. The findings suggest that this compound might act as a competitive inhibitor for these transporters, potentially affecting neurotransmitter levels in the brain .

Data Table: Biological Activity Overview

Biological Activity Description Reference
AntimicrobialInhibition of bacterial growth in vitro
Neurotransmitter TransportCompetitive inhibition of monoamine transporters
Enzyme InteractionPotential modulation of enzyme activity

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